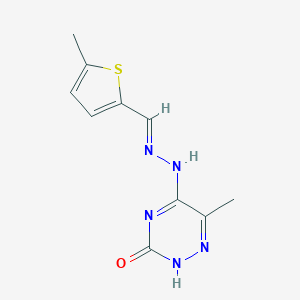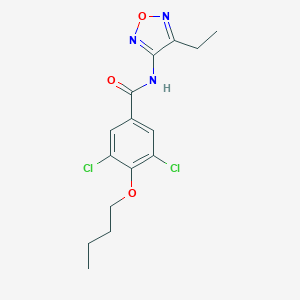![molecular formula C13H17N3O2 B254411 N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide, also known as BZPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPMA belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide exerts its biological activity by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also modulates the expression of genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also reduces oxidative stress and inflammation in the brain by modulating the expression of certain genes. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide enhances the activity of immune cells by promoting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also exhibits a high degree of selectivity towards its cellular targets. However, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has certain limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide. One potential application is in the development of novel cancer therapies. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to exhibit potent anti-cancer activity and could potentially be used in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have neuroprotective effects and could potentially be used to prevent or slow down the progression of these diseases. Finally, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide could be further studied for its immunomodulatory effects and its potential use in the treatment of autoimmune diseases.
Synthesemethoden
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then reacted with 3-bromopropylamine to obtain N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been found to exhibit anti-cancer activity by inducing cell death in cancer cells. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to modulate the immune system by enhancing the activity of immune cells.
Eigenschaften
Produktname |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H17N3O2/c1-18-9-13(17)14-8-4-7-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
YVIMJCZNLWOYAB-UHFFFAOYSA-N |
SMILES |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B254348.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)
